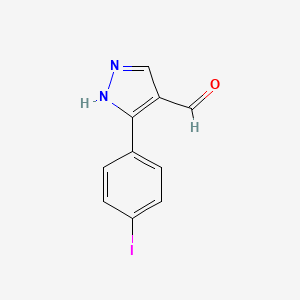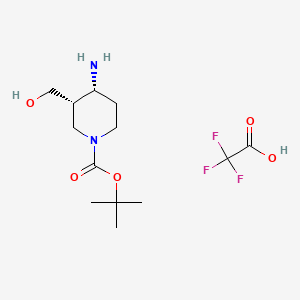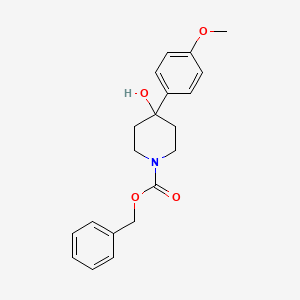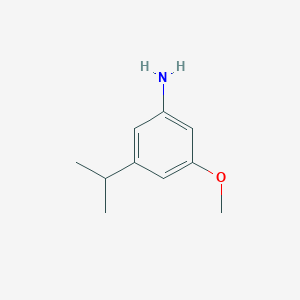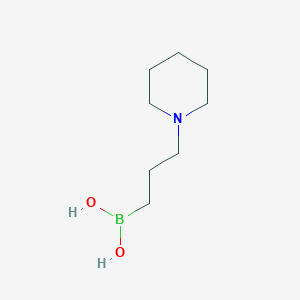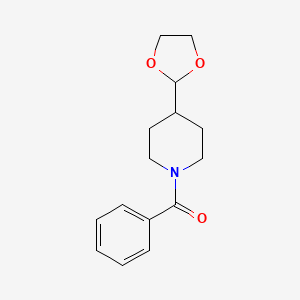![molecular formula C6H3BrClN3 B13455015 7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)
7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine typically involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The key steps include:
Palladium-catalyzed Sonogashira cross-coupling: This step involves the coupling of a halo-pyrazine derivative with an alkyne, followed by base-induced C–N cyclization to produce the pyrrolo[2,3-B]pyrazine scaffold.
Microwave irradiation: A crucial C–N nucleophilic aromatic substitution reaction under microwave conditions enhances regio- and stereo-selectivities.
Chemical Reactions Analysis
7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo amination reactions, where the bromo and chloro groups are replaced by amino groups.
Oxidation reactions: As a strong oxidizing agent, it can oxidize various organic and inorganic substances.
Common reagents used in these reactions include palladium catalysts, bases, and microwave irradiation. Major products formed from these reactions include amino-pyrrolopyrazines and other substituted derivatives .
Scientific Research Applications
7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of 7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, leading to its diverse biological activities .
Comparison with Similar Compounds
7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine: Similar in structure but with different halogen substitutions, leading to variations in reactivity and biological activity.
2-Chloro-5H-pyrrolo[2,3-B]pyrazine:
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct reactivity and biological activities compared to its analogs.
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-10-6-5(3)9-2-4(8)11-6/h1-2H,(H,10,11) |
InChI Key |
FPUUGLZSKOWTSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N=C2N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)
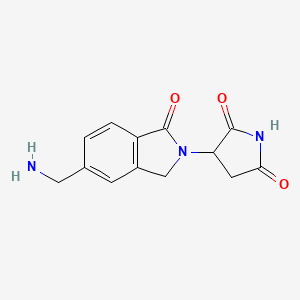
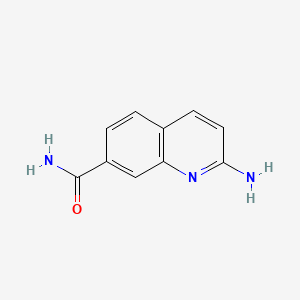
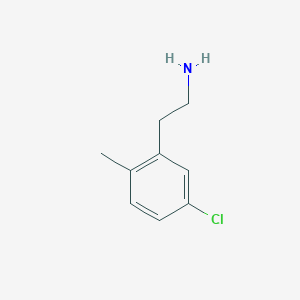
![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)


